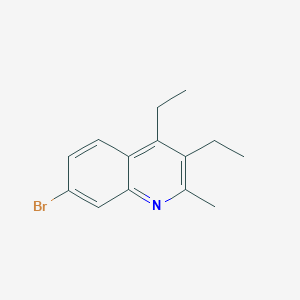
7-Bromo-3,4-diethyl-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3,4-diethyl-2-methylquinoline is a quinoline derivative with a bromine atom at the 7th position, ethyl groups at the 3rd and 4th positions, and a methyl group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-diethyl-2-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent, such as sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-diethyl-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium azide or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
7-Bromo-3,4-diethyl-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-diethyl-2-methylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the bromine and ethyl groups, making it less versatile in certain chemical reactions.
3,4-Diethylquinoline: Lacks the bromine and methyl groups, affecting its biological activity.
7-Bromoquinoline: Lacks the ethyl and methyl groups, which can influence its reactivity and applications.
Uniqueness
7-Bromo-3,4-diethyl-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the ethyl and methyl groups can influence its solubility and reactivity .
Properties
Molecular Formula |
C14H16BrN |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
7-bromo-3,4-diethyl-2-methylquinoline |
InChI |
InChI=1S/C14H16BrN/c1-4-11-9(3)16-14-8-10(15)6-7-13(14)12(11)5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
VQZSWVGNOWCPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1CC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15257047.png)
![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B15257053.png)
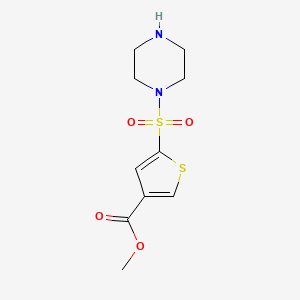

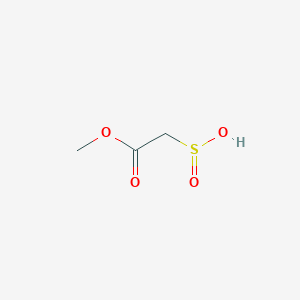
amine](/img/structure/B15257067.png)


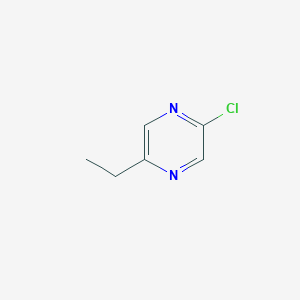

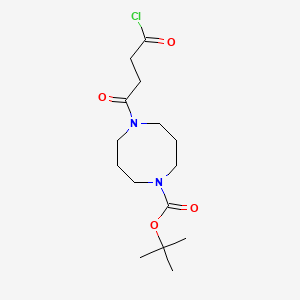
![5-[Bis(propan-2-yl)amino]-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B15257110.png)
